Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a 2,4-difluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid is reacted with a halogenated pyridine ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
- Methyl 6-(2,4-difluorophenyl)pyridine-4-carboxylate
- Methyl 6-(2,4-difluorophenyl)pyridine-5-carboxylate
Uniqueness
Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester group and the difluorophenyl group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)8-2-5-12(16-7-8)10-4-3-9(14)6-11(10)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINORPUINEQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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